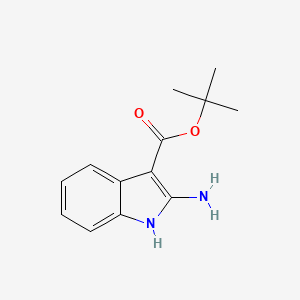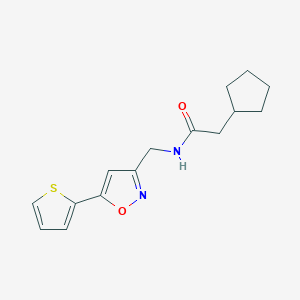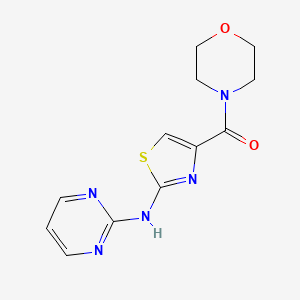
Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride yields the final derivatives .Aplicaciones Científicas De Investigación
PET Agent in Parkinson's Disease Research
The compound HG-10-102-01, a derivative of Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone, was synthesized and evaluated as a potential PET imaging agent for Leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease. This synthesis involved a four-step process and achieved a radiochemical yield of 45-55%, with a radiochemical purity of >99% (Wang, Gao, Xu, & Zheng, 2017).
Antiproliferative Activity
A novel bioactive heterocycle containing Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone was prepared and characterized for its antiproliferative activity. The structure was confirmed through various spectroscopic methods, and the molecular stability was attributed to inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Synthesis of Morpholine Derivatives for TNF Alpha and Nitric Oxide Inhibition
A rapid and green synthetic method was developed for Morpholine derivatives, which are important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide. This method yielded a compound with a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
Antitubercular and Antifungal Activity
Morpholine derivatives were synthesized and evaluated for their antitubercular and antifungal activity. The structures of these compounds were confirmed through IR, NMR, and Mass spectra, and some showed promising antitubercular and antifungal properties (Syed, Ramappa, & Alegaon, 2013).
Cannabinoid CB1 Receptor Interaction
Research on R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-yl]-(1-napthalenyl)methanone mesylate (WIN 55,212-2) showed its interaction with the human cannabinoid CB1 receptor, demonstrating its potential as an inverse agonist in specific systems (Landsman et al., 1997).
Discovery in PI3K-AKT-mTOR Pathway Inhibition
The compound 4-(Pyrimidin-4-yl)morpholines, related to Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone, was discovered as a potent non-nitrogen containing morpholine isostere. It was applied in a potent selective dual inhibitor of mTORC1 and mTORC2, demonstrating its significance in the PI3K-AKT-mTOR pathway inhibition (Hobbs et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone are Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) enzymes . These enzymes play a vital role in the initiation and progression of inflammatory reactions .
Mode of Action
Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone interacts with its targets, COX-2 and 5-LOX, by inhibiting their activity . This results in a decrease in the production of prostaglandins and leukotrienes, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the Arachidonic Acid (AA) cascade , a key biochemical pathway involved in inflammation . By inhibiting COX-2 and 5-LOX, the compound reduces the conversion of AA into inflammatory mediators, thereby mitigating the inflammatory response .
Result of Action
The inhibition of COX-2 and 5-LOX by Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone leads to a reduction in the production of inflammatory mediators . This results in an improved anti-inflammatory profile, making the compound a potential candidate for the development of anti-inflammatory drugs .
Propiedades
IUPAC Name |
morpholin-4-yl-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c18-10(17-4-6-19-7-5-17)9-8-20-12(15-9)16-11-13-2-1-3-14-11/h1-3,8H,4-7H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRMGQRIOBFURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

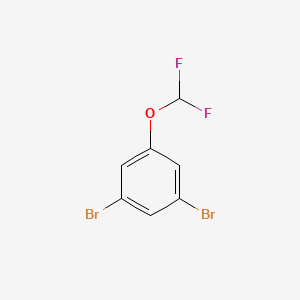
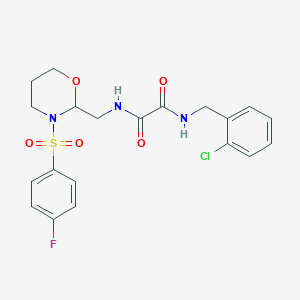
![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)
![2-Methyl-1-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2913762.png)

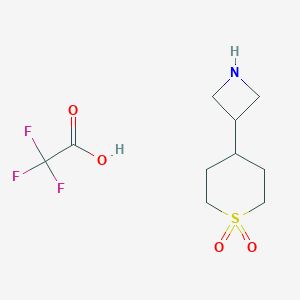
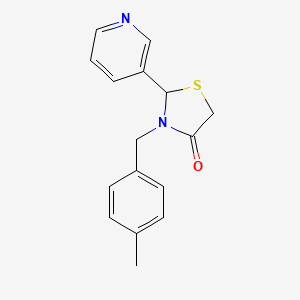
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)
![[4-(2-Phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2913768.png)
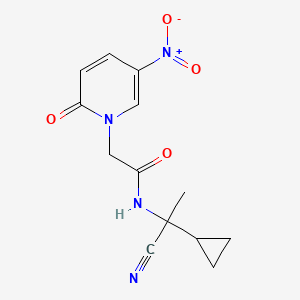

![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)
